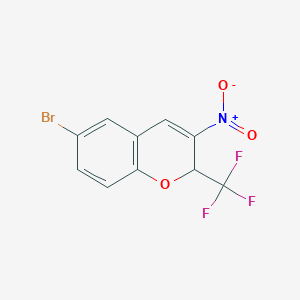![molecular formula C29H30N2O5S B11476456 7-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-4,5,6-triethoxy-2-benzofuran-1(3H)-one](/img/structure/B11476456.png)
7-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-4,5,6-triethoxy-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-{[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-4,5,6-TRIETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic molecule that features a benzodiazole moiety linked to a benzofuranone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-4,5,6-TRIETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves multiple steps:
Formation of the Benzodiazole Moiety: This can be achieved by reacting o-phenylenediamine with benzyl chloride under acidic conditions.
Linking the Benzodiazole to Benzofuranone: The benzodiazole derivative is then reacted with a benzofuranone precursor in the presence of a suitable base to form the desired compound.
Introduction of the Triethoxy Groups: The final step involves the ethoxylation of the benzofuranone ring using ethyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzodiazole moiety, potentially converting it to a more saturated form.
Substitution: The ethoxy groups on the benzofuranone ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethoxy groups.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Saturated Benzodiazole Derivatives: From reduction reactions.
Functionalized Benzofuranone Derivatives: From substitution reactions.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediate: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions due to its unique structure.
Biology and Medicine
Antimicrobial Agents: Potential use in the development of new antimicrobial drugs.
Cancer Research: Investigated for its potential anti-cancer properties due to its ability to interact with biological targets.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Pharmaceuticals: As a precursor in the synthesis of active pharmaceutical ingredients.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. The benzodiazole moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the benzofuranone structure can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: Share the benzodiazole moiety but differ in their overall structure.
Benzofuran Derivatives: Contain the benzofuranone structure but lack the benzodiazole moiety.
Uniqueness
The combination of the benzodiazole and benzofuranone structures in 7-{[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-4,5,6-TRIETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE provides unique chemical and biological properties that are not found in simpler derivatives. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C29H30N2O5S |
|---|---|
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
7-[(1-benzylbenzimidazol-2-yl)sulfanylmethyl]-4,5,6-triethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C29H30N2O5S/c1-4-33-25-20-17-36-28(32)24(20)21(26(34-5-2)27(25)35-6-3)18-37-29-30-22-14-10-11-15-23(22)31(29)16-19-12-8-7-9-13-19/h7-15H,4-6,16-18H2,1-3H3 |
Clé InChI |
DVNRBIVIUHDOKA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=C(C2=C1COC2=O)CSC3=NC4=CC=CC=C4N3CC5=CC=CC=C5)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl [2-(4,5-dimethoxy-2-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-5-yl)sulfonyl]amino}phenyl)ethyl]carbamate](/img/structure/B11476375.png)
![Ethyl 2-(4-{[(3-chlorophenyl)carbamoyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11476394.png)
![7-(4-hydroxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11476398.png)
![N-[6-(benzylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]benzamide](/img/structure/B11476403.png)

![3-[2-(4-chlorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B11476412.png)
![1-hexyl-2-[(naphthalen-1-yloxy)methyl]-1H-benzimidazole](/img/structure/B11476413.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11476416.png)

![3-benzyl-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11476425.png)
![2-[(4-{[(4-Ethylphenyl)sulfonyl]amino}-1-hydroxynaphthalen-2-yl)sulfanyl]propanoic acid](/img/structure/B11476457.png)
![N-(2-aminoethyl)-N-[4,6-bis(2-propynyloxy)-1,3,5-triazin-2-yl]amine](/img/structure/B11476464.png)
![N-[2-(2-hydroxyethoxy)ethyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide](/img/structure/B11476467.png)
